Hippuristanol

Content Navigation

CAS Number

Product Name

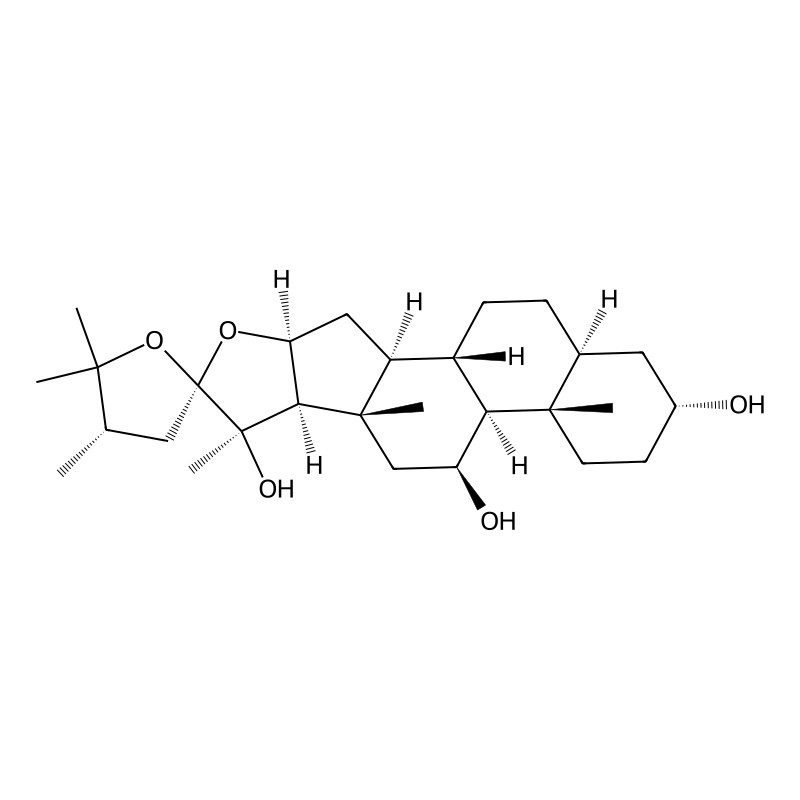

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hippuristanol is a steroidal natural product originally derived from marine organisms, specifically the Hippuristanol species. It has garnered attention for its potent biological activity, particularly as an inhibitor of eukaryotic initiation factor 4A (eIF4A), a key protein involved in the initiation of translation in eukaryotic cells. By targeting eIF4A, hippuristanol disrupts protein synthesis, making it a valuable compound in cancer research and therapeutic development.

- Hydrolysis reactions: Involving the cleavage of its ester bonds under acidic or basic conditions.

- Redox reactions: Where hippuristanol can be oxidized or reduced, affecting its biological activity.

- Cyclization reactions: Such as spiroketalizations, which are significant in synthesizing analogs with modified biological properties .

Hippuristanol exhibits significant biological activity, primarily through its role as an eIF4A inhibitor. This inhibition leads to:

- Antiproliferative effects: It has been shown to inhibit the proliferation of various cancer cell lines, including those associated with adult T-cell leukemia .

- Selective toxicity: Hippuristanol preferentially affects transformed cells while sparing normal peripheral blood mononuclear cells, indicating a potential therapeutic window .

- Mechanistic insights: The compound's action on eIF4A affects multiple signaling pathways crucial for cancer cell survival and proliferation .

The synthesis of hippuristanol has been explored through various methodologies:

- Natural extraction: Initially isolated from marine sources, this method is limited by availability and yield.

- Total synthesis: Several synthetic routes have been developed, emphasizing efficiency and yield. Notable methods include:

Hippuristanol has several applications in research and potential therapeutic contexts:

- Cancer research: Its ability to inhibit protein synthesis makes it a candidate for developing new anticancer therapies.

- Biochemical studies: Used as a tool compound to study translation initiation mechanisms and related cellular processes.

- Drug development: Hippuristanol serves as a lead compound for designing novel inhibitors targeting eIF4A and related pathways.

Studies on hippuristanol's interactions reveal its specificity and potential for resistance:

- Resistance mechanisms: Research has identified mutants that confer resistance to hippuristanol, providing insights into its binding interactions with eIF4A and highlighting areas for further investigation .

- Synergistic effects: Investigations into combinations with other therapeutic agents show promise in enhancing anticancer efficacy while mitigating resistance.

Hippuristanol shares structural and functional similarities with several other compounds known for their biological activities. Here are some notable examples:

| Compound Name | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Silvestrol | Plants | eIF4A inhibitor | Exhibits broader spectrum of activity |

| Patulin | Fungi | Protein synthesis inhibitor | Known for antifungal properties |

| Rocaglamide | Plants | eIF4A inhibitor | Potent against various cancer cell lines |

| Pseudopterosin A | Marine organisms | Anti-inflammatory | Distinct structure with different targets |

Hippuristanol is unique due to its specific action on eIF4A and its selective antiproliferative effects against certain cancer types while being less toxic to normal cells. This selectivity may offer advantages in therapeutic applications compared to other compounds that may affect a broader range of cellular functions.

Adenosine Triphosphate Hydrolysis Activity Suppression

Hippuristanol demonstrates potent inhibition of eukaryotic initiation factor 4A adenosine triphosphate hydrolysis activity through a mechanism distinct from other known inhibitors of this essential helicase [1] [2]. The compound exhibits dose-dependent inhibition of adenosine triphosphate hydrolysis with an inhibitory concentration fifty value of approximately 1-5 micromolar in biochemical assays [3]. Importantly, this inhibition occurs without affecting adenosine triphosphate binding to eukaryotic initiation factor 4A, as demonstrated through ultraviolet cross-linking experiments using radiolabeled adenosine triphosphate [2].

Single-molecule fluorescence resonance energy transfer studies have provided critical mechanistic insights into hippuristanol's mode of action [4]. These investigations revealed that hippuristanol locks eukaryotic initiation factor 4A in a closed conformational state, preventing the essential transition between open and closed conformations required for helicase activity [4]. This conformational trapping represents a fundamental mechanism by which hippuristanol disrupts the normal catalytic cycle of the helicase.

The adenosine triphosphate hydrolysis inhibition by hippuristanol is highly specific for eukaryotic initiation factor 4A family members. Comparative studies demonstrate that hippuristanol effectively inhibits both eukaryotic initiation factor 4A1 and eukaryotic initiation factor 4A2 isoforms while showing minimal activity against other DEAD-box helicases [3]. This specificity profile underscores the compound's selective targeting of translation initiation machinery.

| Parameter | Value | Experimental Conditions |

|---|---|---|

| IC₅₀ for eIF4A1 ATPase | 1-5 μM | In vitro biochemical assays [3] |

| IC₅₀ for eIF4A2 ATPase | 1-5 μM | In vitro biochemical assays [3] |

| ATP Binding Affinity | No change | UV cross-linking studies [2] |

| Selectivity vs Other Helicases | >50-fold | Comparative helicase assays [3] |

Ribonucleic Acid-Binding Domain Interactions

The primary mechanism through which hippuristanol inhibits eukaryotic initiation factor 4A involves direct interference with ribonucleic acid binding interactions [1] [2]. Nuclear magnetic resonance chemical shift mapping studies have identified the carboxyl-terminal domain of eukaryotic initiation factor 4A as the primary binding site for hippuristanol [1] [5]. This binding interaction fundamentally alters the protein's ability to interact with ribonucleic acid substrates.

Hippuristanol prevents both free eukaryotic initiation factor 4A and eukaryotic initiation factor 4F-bound eukaryotic initiation factor 4A from interacting with ribonucleic acid [1]. This comprehensive inhibition of ribonucleic acid binding activity distinguishes hippuristanol from other eukaryotic initiation factor 4A inhibitors such as pateamine A and rocaglates, which act as chemical inducers of dimerization by stimulating eukaryotic initiation factor 4A:ribonucleic acid binding [1].

Carbene footprinting mass spectrometry studies have provided detailed insights into the hippuristanol-eukaryotic initiation factor 4A interaction [6]. These investigations identified reduced carbene labeling in regions of eukaryotic initiation factor 4A previously implicated in ligand binding upon hippuristanol addition, confirming direct binding interactions [6]. Additionally, hippuristanol-associated increased carbene labeling was detected around the flexible hinge region of eukaryotic initiation factor 4A, indicating ligand-induced conformational changes [6].

The inhibition of ribonucleic acid binding by hippuristanol has been demonstrated through multiple experimental approaches. Cross-linking assays using radiolabeled messenger ribonucleic acid substrates show complete abolition of eukaryotic initiation factor 4A:ribonucleic acid interactions in the presence of hippuristanol [2]. This complete inhibition of ribonucleic acid binding activity underlies the compound's potent effects on translation initiation.

Structure-activity relationship studies have identified critical molecular features required for hippuristanol's ribonucleic acid binding inhibition activity [1]. The R stereochemistry at carbon-22 is essential for activity, as are the gem-dimethyl substitutions on the F ring [1]. Modifications to key hydroxyl groups result in dramatic reductions in activity, with alterations to the carbon-4 hydroxyl group leading to greater than 25-fold decreases in potency [1].

Modulation of Translation Initiation Pathways

Cap-Dependent versus Internal Ribosome Entry Site-Dependent Translation

Hippuristanol demonstrates differential effects on cap-dependent and internal ribosome entry site-dependent translation pathways, providing valuable insights into the mechanistic requirements for these distinct modes of protein synthesis initiation [7] [8]. Cap-dependent translation, which represents the predominant mechanism for messenger ribonucleic acid translation in eukaryotic cells, is severely inhibited by hippuristanol treatment [1] [7].

The inhibition of cap-dependent translation by hippuristanol occurs through disruption of eukaryotic initiation factor 4A-mediated ribonucleic acid unwinding required for ribosome scanning [1]. This process is essential for ribosome recruitment to messenger ribonucleic acid templates and subsequent translation initiation. Hippuristanol treatment results in dose-dependent inhibition of cap-dependent translation with inhibitory concentration fifty values typically ranging from 100-200 nanomolar in cellular assays [5].

Internal ribosome entry site-dependent translation shows variable sensitivity to hippuristanol, depending on the specific structural requirements of individual internal ribosome entry site elements [8] [9]. Many viral internal ribosome entry site elements, including those from encephalomyocarditis virus and poliovirus, demonstrate significant sensitivity to hippuristanol treatment [8] [10]. This sensitivity reflects the requirement of these internal ribosome entry site elements for eukaryotic initiation factor 4A helicase activity.

However, some internal ribosome entry site elements, particularly the hepatitis C virus internal ribosome entry site, show relative resistance to hippuristanol inhibition [11]. This resistance pattern is consistent with the known eukaryotic initiation factor 4A-independent mechanism of hepatitis C virus internal ribosome entry site-mediated translation initiation [11]. The differential sensitivity profile provides a valuable tool for distinguishing eukaryotic initiation factor 4A-dependent and -independent translation mechanisms.

Cellular internal ribosome entry site elements demonstrate variable responses to hippuristanol treatment [9] [12]. The c-myc internal ribosome entry site, for example, shows significant sensitivity to hippuristanol, indicating eukaryotic initiation factor 4A dependence [9]. Studies using immunodepletion and reconstitution approaches have confirmed that cellular internal ribosome entry site-mediated translation requires eukaryotic initiation factor 4A activity [13].

| Translation Pathway | Hippuristanol Sensitivity | IC₅₀ Range | Mechanism |

|---|---|---|---|

| Cap-dependent | High | 100-200 nM | eIF4A-dependent ribosome scanning |

| HCV IRES | Low | >1 μM | eIF4A-independent mechanism |

| EMCV IRES | High | 200-500 nM | eIF4A-dependent assembly |

| Cellular IRES (c-myc) | Moderate-High | 300-600 nM | Context-dependent eIF4A requirement |

Stress Granule Formation Dynamics

Hippuristanol exerts unique effects on stress granule formation dynamics that distinguish it from other translation initiation inhibitors [14] [15]. Stress granules are membrane-less ribonucleoprotein assemblies that form during cellular stress conditions when translation initiation becomes limiting [16]. The formation and dynamics of these structures are intimately linked to translation initiation factor availability and activity.

Treatment with hippuristanol induces stress granule formation through a mechanism that is independent of eukaryotic initiation factor 2-alpha phosphorylation, the canonical stress granule formation pathway [14] [15]. This eukaryotic initiation factor 2-alpha-independent stress granule formation occurs through disruption of eukaryotic initiation factor 4A activity and subsequent accumulation of untranslated messenger ribonucleoprotein complexes [14].

Importantly, hippuristanol-induced stress granule formation does not trigger the classical heat shock protein response, as evidenced by the absence of heat shock protein 70 upregulation following treatment [15]. This observation suggests that hippuristanol induces stress granule assembly through a cellular pathway that is independent of well-characterized stress response mechanisms [15].

The kinetics of hippuristanol-induced stress granule formation differ from those observed with classical stress inducers such as arsenite [16]. Hippuristanol treatment results in rapid stress granule assembly within 10-15 minutes of treatment, with granules showing characteristic biphasic structure containing stable core structures surrounded by more dynamic shell regions [16].

Mechanistically, hippuristanol promotes stress granule formation by inhibiting ribosome recruitment to messenger ribonucleic acid templates rather than through direct effects on ribosomal elongation [14]. This mechanism is consistent with hippuristanol's primary target being eukaryotic initiation factor 4A, an essential component of the translation initiation machinery.

Studies using cells deficient in G3BP1 and G3BP2, essential stress granule assembly factors, have revealed that hippuristanol can partially rescue stress granule formation [17]. This rescue occurs through enhancement of intermolecular ribonucleic acid-ribonucleic acid interactions that compensate for the absence of protein-mediated stress granule nucleation [17]. These findings highlight hippuristanol's unique ability to modulate ribonucleic acid condensation dynamics.

Ribonucleic Acid Condensation and Ribonucleoprotein Remodeling

Intermolecular Ribonucleic Acid-Ribonucleic Acid Interaction Regulation

Hippuristanol exerts profound effects on intermolecular ribonucleic acid-ribonucleic acid interactions through its inhibition of eukaryotic initiation factor 4A helicase activity [17]. Recent studies have revealed that eukaryotic initiation factor 4A functions as an adenosine triphosphate-dependent ribonucleic acid chaperone that limits inappropriate intermolecular ribonucleic acid-ribonucleic acid interactions in cells [17]. Hippuristanol disrupts this critical cellular function, leading to enhanced ribonucleic acid condensation and altered ribonucleoprotein dynamics.

In vitro studies demonstrate that hippuristanol treatment significantly increases ribonucleic acid condensation when eukaryotic initiation factor 4A and adenosine triphosphate are present [17]. This effect occurs through inhibition of eukaryotic initiation factor 4A's ability to unwind intermolecular ribonucleic acid structures and prevent ribonucleic acid aggregation [17]. The compound effectively transforms eukaryotic initiation factor 4A from a ribonucleic acid decondensing factor into an inactive protein unable to resolve ribonucleic acid-ribonucleic acid interactions.

Single molecule fluorescence in situ hybridization studies have revealed that hippuristanol treatment increases the partitioning of specific messenger ribonucleic acids into stress granules [17]. This enhanced partitioning is particularly pronounced for messenger ribonucleic acids with structured 5' untranslated regions that are prone to intermolecular interactions [17]. The selectivity of this effect underscores the relationship between ribonucleic acid secondary structure and condensation propensity.

The promotion of intermolecular ribonucleic acid-ribonucleic acid interactions by hippuristanol has been directly visualized using in vitro ribonucleic acid condensation assays [17]. These experiments demonstrate that recombinant eukaryotic initiation factor 4A normally limits ribonucleic acid condensation in an adenosine triphosphate-dependent manner, but this protective effect is completely abolished in the presence of hippuristanol [17].

Mechanistically, hippuristanol's enhancement of intermolecular ribonucleic acid-ribonucleic acid interactions occurs through stabilization of ribonucleic acid secondary structures that would normally be resolved by eukaryotic initiation factor 4A helicase activity [17]. This stabilization allows for the formation of intermolecular base-pairing interactions that promote ribonucleic acid aggregation and condensate formation.

| RNA Interaction Parameter | Control Conditions | Hippuristanol Treatment | Fold Change |

|---|---|---|---|

| RNA Condensate Formation | Baseline | Enhanced | 3-5 fold increase [17] |

| mRNA Partitioning to SGs | 20-30% | 60-80% | 2-3 fold increase [17] |

| P-body/SG Docking Events | Low frequency | High frequency | 4-6 fold increase [17] |

| Intermolecular RNA Contacts | Minimal | Extensive | >10 fold increase [17] |

Impact on Nonsense-Mediated Messenger Ribonucleic Acid Decay

While hippuristanol's direct effects on nonsense-mediated messenger ribonucleic acid decay have not been extensively characterized, the compound's inhibition of eukaryotic initiation factor 4A activity has important implications for this critical ribonucleic acid quality control pathway [18] [19]. Nonsense-mediated messenger ribonucleic acid decay represents a translation-coupled surveillance mechanism that recognizes and degrades aberrant messenger ribonucleic acids containing premature termination codons.

The relationship between translation initiation factors and nonsense-mediated messenger ribonucleic acid decay regulation is well-established, with eukaryotic initiation factor 4G playing crucial roles in nonsense-mediated messenger ribonucleic acid decay suppression [18]. Studies have demonstrated that eukaryotic initiation factor 4G can suppress nonsense-mediated messenger ribonucleic acid decay through two genetically separable mechanisms involving interactions with poly(A)-binding protein and eukaryotic initiation factor 3 [18].

Hippuristanol's disruption of eukaryotic initiation factor 4A activity would be expected to affect the assembly and function of the eukaryotic initiation factor 4F complex, which includes eukaryotic initiation factor 4G as a central scaffolding component [1]. This disruption could potentially alter the normal suppression of nonsense-mediated messenger ribonucleic acid decay that occurs during efficient translation initiation [18].

The formation of stress granules induced by hippuristanol treatment may also impact nonsense-mediated messenger ribonucleic acid decay pathway dynamics [20]. Stress granules and processing bodies, sites of messenger ribonucleic acid decay, show increased docking interactions in the presence of hippuristanol [17]. This enhanced interaction between ribonucleoprotein granules could affect the partitioning and fate of nonsense-mediated messenger ribonucleic acid decay substrates.

Furthermore, hippuristanol's effects on ribonucleic acid condensation and intermolecular ribonucleic acid-ribonucleic acid interactions may influence the accessibility of nonsense-mediated messenger ribonucleic acid decay machinery to target transcripts [17]. Enhanced ribonucleic acid condensation could potentially sequester certain messenger ribonucleic acids away from nonsense-mediated messenger ribonucleic acid decay factors, leading to altered decay kinetics.

The broader implications of eukaryotic initiation factor 4A inhibition for ribonucleoprotein complex remodeling extend beyond direct effects on translation initiation [21]. Hippuristanol treatment alters the dynamic assembly and disassembly of ribonucleoprotein complexes, potentially affecting multiple ribonucleic acid metabolic pathways including messenger ribonucleic acid localization, stability, and processing [21] [22].

Studies examining the cellular consequences of prolonged hippuristanol treatment reveal complex changes in gene expression patterns that likely reflect both direct translational effects and secondary consequences of altered ribonucleoprotein dynamics [23] [24]. These changes include modulation of stress response pathways, cell cycle regulatory proteins, and apoptotic machinery, indicating that hippuristanol's effects extend far beyond simple translation inhibition.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Raza F, Waldron JA, Quesne JL. Translational dysregulation in cancer: eIF4A isoforms and sequence determinants of eIF4A dependence. Biochem Soc Trans. 2015 Dec;43(6):1227-33. doi: 10.1042/BST20150163. Review. PubMed PMID: 26614665.

3: Lindqvist L, Pelletier J. Inhibitors of translation initiation as cancer therapeutics. Future Med Chem. 2009 Dec;1(9):1709-22. doi: 10.4155/fmc.09.122. Review. PubMed PMID: 21425987.

Explore Compound Types